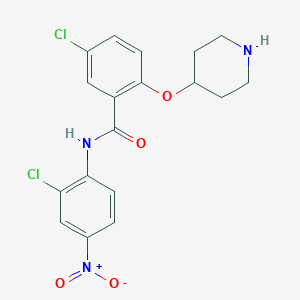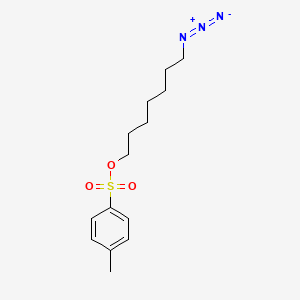
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide
描述
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide is an organophosphorus compound that features a phosphonium cation. This compound is notable for its unique structure, which includes a benzyl group substituted with both a fluoro and a nitro group, as well as a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of (2-Fluoro-5-nitrobenzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
化学反应分析
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, and the phosphonium group can be involved in oxidation reactions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It can be used in the study of biological systems where phosphonium compounds are of interest.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the benzyl moiety to other molecules, thereby participating in various chemical transformations. The nitro and fluoro substituents can also influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide can be compared with other similar compounds such as:
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium tetrafluoroborate: Similar structure but with a tetrafluoroborate ion instead of bromide.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for specific applications in research and industry.
属性
IUPAC Name |
(2-fluoro-5-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO2P.BrH/c26-25-17-16-21(27(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHEBBKKSLKFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125106.png)


![4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125140.png)
![Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8125141.png)
